2-(1-Ethenylcyclohex-1-yl)acetic acid
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Overview
Description
“2-(1-Ethenylcyclohex-1-yl)acetic acid” is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 . It is also known as "1-cyclohexen-1-ylacetic acid" .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step reaction. The first step involves the use of LiAlH4 in diethyl ether. The second step involves the use of CH3CH2CO2H and KOH in a reflux condition with MeOH for 5 hours . Another synthesis method involves the use of diisobutylaluminium hydride in toluene under an inert atmosphere, followed by a reaction with phenol at 160°C using the Dean-Stark method .Physical and Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of “this compound” are not provided in the search results .Scientific Research Applications
Synthesis and Characterization
- A study by Gan and Tang (2011) focused on the synthesis and characterization of polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates, highlighting different coordination modes in chemical structures that could inform the synthesis of related acetic acid derivatives Gan & Tang, 2011.
Catalysis and Organic Synthesis
- Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as a novel green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, demonstrating the potential for acetic acid derivatives in enhancing green chemistry applications Nazari et al., 2014.
Intermediate for Synthesis of Bioactive Compounds
- Juma et al. (2008) described the preparation of acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives as intermediates for synthesizing bioactive compounds, suggesting a pathway for developing pharmaceuticals from similar acetic acid derivatives Juma et al., 2008.
Antioxidant and Enzymatic Activity Studies
- A study by Ikram et al. (2015) on the synthesis, characterization, antioxidant, and selective xanthine oxidase inhibitory studies of transition metal complexes of a novel amino acid bearing Schiff base ligand provides insights into the biological activity potential of acetic acid derivatives Ikram et al., 2015.
Safety and Hazards
Properties
IUPAC Name |
2-(1-ethenylcyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-10(8-9(11)12)6-4-3-5-7-10/h2H,1,3-8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETHUMMFMXZPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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